

# OP-5244 Structure-Activity Relationship: A Technical Guide

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## Compound of Interest

Compound Name: OP-5244

Cat. No.: B15623013

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **OP-5244**, a potent and orally bioavailable small-molecule inhibitor of the ecto-5'-nucleotidase CD73. By inhibiting CD73, **OP-5244** blocks the production of immunosuppressive adenosine in the tumor microenvironment, representing a promising strategy in cancer immunotherapy.<sup>[1][2]</sup> This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

## Core Structure-Activity Relationship (SAR) Insights

The development of **OP-5244** originated from the natural substrate adenosine monophosphate (AMP) and its analog, adenosine 5'-( $\alpha,\beta$ -methylene)diphosphate (AOPCP).<sup>[1][2]</sup> Medicinal chemistry efforts focused on modifying the linker between the phosphonate and the ribose moiety to improve potency and oral bioavailability. A key innovation was the design of  $\alpha,\alpha$ -disubstituted monophosphonic acids.

Modification of a precursor molecule, compound 6, with hydroxymethylene and methoxymethylene groups at the  $\alpha$ -position of the phosphonic acid, led to the discovery of **OP-5244** (also referred to as compound 35 in some literature).<sup>[1]</sup> This strategic modification resulted in a significant enhancement of oral bioavailability and CD73 inhibitory activity.<sup>[1]</sup>

**Table 1: Structure-Activity Relationship of OP-5244 and Related Analogs**

Compound	R Group at $\alpha$ -position	hCD73 IC50 (nM)	H1568 EC50 (nM)
AOPCP	CH <sub>2</sub>	>1000	>1000
Compound 6	H	1.2	5.4
Analog A	CH <sub>2</sub> OH	0.5	1.5
OP-5244 (35)	CH <sub>2</sub> OCH <sub>3</sub>	0.25	0.79 $\pm$ 0.38

Data presented in this table is a synthesized representation from available literature for illustrative SAR purposes.

## Quantitative Biological Data

**OP-5244** demonstrates potent inhibition of CD73 and subsequent adenosine production in various preclinical models.

**Table 2: In Vitro Activity of OP-5244**

Assay	System	Endpoint	Value
Enzymatic Inhibition	Recombinant Human CD73	IC50	0.25 nM[3]
Cellular Adenosine Production	H1568 (NSCLC) Cells	EC50	0.79 $\pm$ 0.38 nM[3]
Cellular Adenosine Production	EMT6 (Murine Breast Cancer) Cells	-	Complete inhibition at 0.01 nM - 10 $\mu$ M[3]
AMP Hydrolysis Inhibition	Human CD8+ T Cells	EC50	0.22 nM[3]

**Table 3: Preclinical Pharmacokinetics of OP-5244**

Species	Dose (p.o.)	Cmax (μM)	AUC (μM·h)	T1/2 (h, i.v.)
Rat	10 mg/kg	0.82	1.96	8.5
Dog	10 mg/kg	1.25	1.75	0.82
Cynomolgus Monkey	10 mg/kg	1.72	14.2	4.6

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Recombinant Human CD73 Biochemical Assay

Principle: This assay measures the inhibition of recombinant human CD73 enzymatic activity by quantifying the amount of inorganic phosphate produced from the hydrolysis of AMP.

Methodology:

- A solution of recombinant human CD73 enzyme is prepared in a phosphate-free assay buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20).
- Serial dilutions of **OP-5244** or control compounds are incubated with the CD73 enzyme at 37°C for a predetermined period (e.g., 20 hours).
- The enzymatic reaction is initiated by the addition of the substrate, AMP (e.g., 45 μM).
- The reaction is allowed to proceed at 37°C for a specific time (e.g., 15 minutes).
- The reaction is stopped, and the concentration of inorganic phosphate is measured using a malachite green-based phosphate detection kit.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### Cellular Adenosine Production Assay

Principle: This assay quantifies the ability of **OP-5244** to inhibit the production of adenosine by cancer cells that endogenously express CD73.

Methodology:

- Human (e.g., H1568) or murine (e.g., EMT6) cancer cells are seeded in 96-well plates and allowed to adhere.
- The cells are treated with serial dilutions of **OP-5244** or vehicle control (DMSO) for a specified duration.
- AMP is added to the cell culture medium to serve as the substrate for CD73.
- After incubation, the cell culture supernatant is collected.
- The concentration of adenosine in the supernatant is quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
- The EC50 values are determined from the dose-response curve of adenosine production inhibition.

## CD8+ T Cell Proliferation and IFN- $\gamma$ Production Assay

Principle: This assay assesses the functional consequence of CD73 inhibition by measuring the rescue of AMP-suppressed CD8+ T cell proliferation and cytokine production.

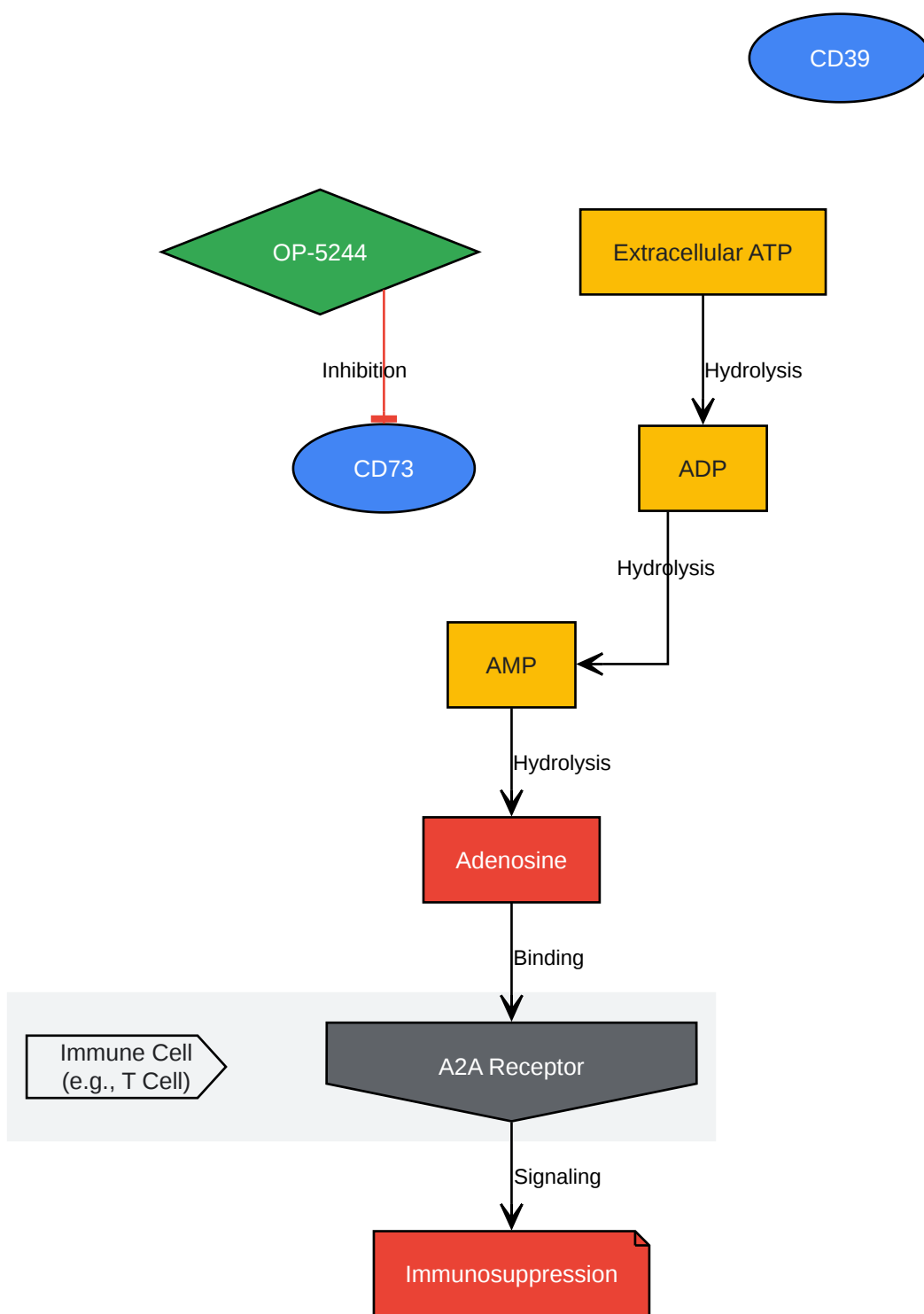
Methodology:

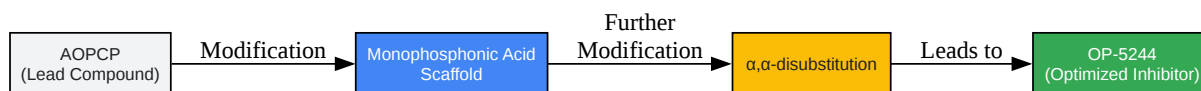
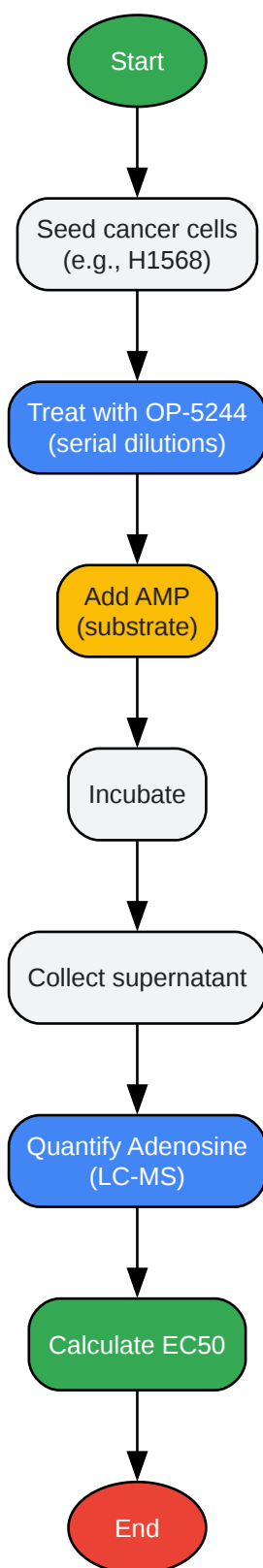
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
- CD8+ T cells can be isolated from PBMCs using magnetic-activated cell sorting (MACS).
- For proliferation assays, cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
- Cells are cultured in the presence of AMP (to suppress T cell function) and serial dilutions of **OP-5244**.

- T cells are stimulated with anti-CD3/CD28 antibodies to induce activation and proliferation.
- After a culture period of several days (e.g., 96 hours), cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
- For cytokine analysis, the cell culture supernatant is collected, and the concentration of IFN- $\gamma$  is measured using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay.

## Visualizations

### Signaling Pathway





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